BenchChemオンラインストアへようこそ!

4,6-difluoro-1H-indazol-3-ol

Solid-state NMR Tautomerism Crystallography

4,6-Difluoro-1H-indazol-3-ol is a fluorinated heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with fluorine substitutions at positions 4 and 6 and a hydroxyl group at position 3. It exists as two tautomers—3-hydroxyindazole and indazolin-3-one—and forms a neutral dimer linked by two hydrogen bonds that exhibits very fast intermolecular double proton transfer in the solid state, a property documented through crystallography and solid-state NMR studies.

Molecular Formula C7H4F2N2O
Molecular Weight 170.12 g/mol
CAS No. 887567-77-3
Cat. No. B1613909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-1H-indazol-3-ol
CAS887567-77-3
Molecular FormulaC7H4F2N2O
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NNC2=O)F)F
InChIInChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12)
InChIKeyJXVQYYUSQKIJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1H-indazol-3-ol (CAS 887567-77-3): Core Scaffold Identity and Procurement-Relevant Characteristics


4,6-Difluoro-1H-indazol-3-ol is a fluorinated heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with fluorine substitutions at positions 4 and 6 and a hydroxyl group at position 3 . It exists as two tautomers—3-hydroxyindazole and indazolin-3-one—and forms a neutral dimer linked by two hydrogen bonds that exhibits very fast intermolecular double proton transfer in the solid state, a property documented through crystallography and solid-state NMR studies [1]. The compound serves as a versatile building block in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds and IDO1/TDO-targeted agents, where the 4,6-difluoro substitution pattern has been shown to enhance heme-binding affinity and inhibitory activity [2].

Why 4,6-Difluoro-1H-indazol-3-ol Cannot Be Casually Replaced by Other Indazole Derivatives


Indazole derivatives with identical core scaffolds but differing substitution patterns exhibit profoundly divergent biological and physicochemical profiles, making generic interchange scientifically unsound. The 4,6-difluoro pattern confers a specific tautomeric equilibrium and solid-state proton-transfer capability not present in non-fluorinated or mono-fluorinated analogs [1]. In IDO1/TDO inhibition, SAR studies demonstrate that substituents at the C-6 position of the indazole core critically determine both activity and selectivity between IDO1 and TDO, while the C-4 substituent governs TDO inhibition and direct tumoricidal effects [2]. Fluorine atoms at these positions also increase inhibitory potency against nitric oxide synthases compared to non-fluorinated indazoles, as shown in a systematic evaluation of 36 indazole derivatives [3]. Simply substituting a 4,6-difluoro-1H-indazol-3-ol with a 4,6-dichloro, 6-fluoro, or unsubstituted indazol-3-ol risks losing the specific electronic and steric properties that underpin target engagement, metabolic stability, and synthetic versatility in downstream derivatization.

Quantitative Differentiation Evidence for 4,6-Difluoro-1H-indazol-3-ol: Head-to-Head and Cross-Study Comparisons


Solid-State Intermolecular Double Proton Transfer: A Unique Tautomeric Behavior Absent in Non-Fluorinated Indazolinones

4,6-Difluoro-1H-indazol-3-ol participates in a neutral dimer with its indazolin-3-one tautomer (4,6-difluoro-1H,2H-indazolin-3-one) linked by two hydrogen bonds, exhibiting very fast intermolecular double proton transfer in the solid state. The proton transfer barrier was estimated at approximately 20 kJ mol⁻¹ using combined crystallography, solid-state CPMAS NMR, and DFT calculations at the B3LYP/6-311++G(d,p) level [1]. In contrast, non-fluorinated indazolin-3-one (1H-indazol-3-ol) does not exhibit this degenerate double proton transfer behavior in the solid state; the tautomeric preference of unsubstituted indazolinones is biased toward the oxo form, and no comparable low-barrier proton transfer dimer has been reported [2].

Solid-state NMR Tautomerism Crystallography

Enzymatic Inhibition Profile: Weak Dihydroorotase Activity Compared to Unsubstituted Indazol-3-ol Against nNOS

In a direct enzymatic assay, 4,6-difluoro-1H-indazol-3-ol inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37, tested at 10 µM concentration [1]. For comparison, the unsubstituted parent 1H-indazol-3-ol showed an IC₅₀ > 1.00 × 10⁶ nM (>1000 µM) against neuronal nitric oxide synthase (nNOS) in LPS-stimulated Wistar rat striata [2]. While these measurements involve different target enzymes, the data indicate that the unsubstituted scaffold exhibits minimal inhibitory activity across targets, and the 4,6-difluoro substitution introduces measurable—though still modest—enzyme engagement. Notably, a more advanced 4,6-disubstituted derivative (DS28120313) achieved an IC₅₀ of 0.093 µM against hepcidin production, illustrating the scaffold's capacity for potency optimization through further substitution at the 4- and 6-positions [3].

Enzyme inhibition Dihydroorotase BindingDB

IDO1/TDO Inhibitory Scaffold Potential: 4,6-Disubstitution Is Essential for Dual-Target Activity

Structure-activity relationship (SAR) studies on 4,6-disubstituted-1H-indazole-4-amine derivatives established that the substituent at the C-6 position significantly affects both activity and selectivity against IDO1 and TDO, while the C-4 nitro-aryl group is beneficial for TDO inhibition and direct tumoricidal effects [1]. Optimized derivatives within this series achieved nanomolar potency: HT-30 showed TDO IC₅₀ = 0.17 µM, and HT-37 demonstrated dual IDO1/TDO inhibition with IC₅₀ values of 0.91 µM and 0.46 µM, respectively [1]. In a complementary study, 4,6-disubstituted indazoles exhibited stronger binding to ferrous heme than to ferric heme of IDO1, with a strong correlation established between heme-binding affinity and IDO1 inhibitory activity [2]. The 4,6-difluoro-1H-indazol-3-ol core provides the essential 4,6-disubstitution architecture required for this target engagement; replacing it with a 5,7-disubstituted or mono-substituted indazole would abolish the spatial orientation needed for productive interactions with pockets A and B of the IDO1 active site [2].

IDO1 inhibition TDO inhibition Cancer immunotherapy

Fluorine-Enhanced Nitric Oxide Synthase Inhibition: Class-Level Advantage of Fluorinated Indazoles

A systematic evaluation of 36 indazole derivatives for inhibition of neuronal and inducible nitric oxide synthases (nNOS and iNOS) demonstrated that the presence of fluorine atoms in the indazole scaffold increases inhibitory potency against NOS isoforms [1]. The most potent compound identified in this series was 4,5,6,7-tetrafluoroindazole, a fully fluorinated analog, which exhibited potent and selective iNOS inhibition [1]. While specific IC₅₀ data for 4,6-difluoro-1H-indazol-3-ol against NOS were not reported in isolation, the parabolic model established in this study relates the iNOS inhibition percentage with the difference between stacking and apical interaction energies of indazoles with the NOS active site, providing a predictive framework in which 4,6-difluoro substitution contributes favorably [1]. In contrast, non-fluorinated indazoles such as 3-hydroxyindazole (compound 19 in the series) showed markedly lower NOS inhibition [1].

NOS inhibition iNOS selectivity Fluorine SAR

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Constraints

4,6-Difluoro-1H-indazol-3-ol (C₇H₄F₂N₂O, MW = 170.12 g/mol) possesses 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, and 0 rotatable bonds, with a calculated density of 1.7 ± 0.1 g/cm³ and boiling point of 360.8 ± 37.0 °C at 760 mmHg . By comparison, the des-fluoro analog 1H-indazol-3-ol (C₇H₆N₂O, MW = 134.14 g/mol) has a lower molecular weight and reduced lipophilicity. The 4,6-dichloro analog (C₇H₄Cl₂N₂O, MW = 203.03 g/mol) has significantly higher molecular weight and altered electronic properties due to chlorine substitution . The zero rotatable bond count of 4,6-difluoro-1H-indazol-3-ol confers conformational rigidity advantageous for target binding entropy, while the dual fluorine substitution increases metabolic stability compared to non-fluorinated indazoles, a property exploited in prodrug design .

Physicochemical properties Drug-likeness Molecular descriptors

Research and Industrial Application Scenarios Where 4,6-Difluoro-1H-indazol-3-ol Provides Verifiable Advantage


Medicinal Chemistry: IDO1/TDO Dual Inhibitor Lead Optimization Programs

4,6-Difluoro-1H-indazol-3-ol serves as the optimal starting core for synthesizing 4,6-disubstituted indazole derivatives targeting IDO1 and TDO for cancer immunotherapy. SAR studies confirm that the C-6 substituent governs IDO1/TDO selectivity while the C-4 substituent drives TDO inhibition and tumoricidal activity [1]. The 3-hydroxy group provides a convenient synthetic handle for further derivatization, and the 4,6-difluoro pattern matches the substitution geometry required for simultaneous engagement of pockets A and B in the IDO1 heme active site [2]. Researchers developing dual IDO1/TDO inhibitors should procure this specific scaffold rather than non-4,6-disubstituted indazoles, which lack the requisite spatial orientation for dual-target activity.

Supramolecular Chemistry and Solid-State Materials: Proton Transfer Dynamics Studies

The unique ability of 4,6-difluoro-1H-indazol-3-ol to form a neutral dimer with its indazolin-3-one tautomer, exhibiting very fast intermolecular double proton transfer in the solid state with a barrier of ~20 kJ mol⁻¹, makes this compound uniquely suited for fundamental studies of proton transfer dynamics, hydrogen-bonded supramolecular assemblies, and solid-state tautomeric switching [3]. Non-fluorinated indazol-3-ones do not exhibit this degenerate double proton transfer behavior, making the 4,6-difluoro derivative irreplaceable for research in this domain. The combined crystallographic and solid-state NMR characterization provides a robust structural foundation for further materials science investigations.

Kinase Inhibitor Scaffold Development: FGFR and Multi-Kinase Targeting

The 4,6-difluoroindazole core has been identified as a privileged scaffold for developing fibroblast growth factor receptor (FGFR) inhibitors and multi-kinase inhibitors . The 4,6-difluoro-1H-indazol-3-ol provides a functionalized version of this core with the 3-hydroxy group enabling further synthetic elaboration into carboxamides, ethers, or esters. The fluorine substituents enhance metabolic stability by resisting oxidative degradation, a feature leveraged in the design of orally bioavailable kinase inhibitors such as DS28120313 (hepcidin production inhibitor, IC₅₀ = 0.093 µM) [4]. For medicinal chemistry teams building kinase-focused compound libraries, this scaffold offers a validated entry point distinct from non-fluorinated or mono-fluorinated indazole alternatives.

Chemical Biology Tool Compounds: NOS Isoform Selectivity Probing

Based on class-level SAR demonstrating that fluorine atoms on the indazole scaffold increase nitric oxide synthase (NOS) inhibitory potency, 4,6-difluoro-1H-indazol-3-ol is a rational choice for developing chemical probes to dissect iNOS vs. nNOS selectivity [5]. While the fully fluorinated 4,5,6,7-tetrafluoroindazole has been established as a potent and selective iNOS inhibitor, the 4,6-difluoro-3-ol variant offers a less extensively fluorinated analog with a synthetically accessible hydroxyl handle for further optimization. Researchers investigating the role of fluorine substitution patterns on NOS isoform selectivity should include this compound in their screening panels alongside non-fluorinated and fully fluorinated comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-difluoro-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.